(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine follows International Union of Pure and Applied Chemistry naming conventions, providing a standardized identification system that precisely describes the compound's structural characteristics. The International Union of Pure and Applied Chemistry name for this compound is 2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethan-1-amine, which systematically describes the ethanamine chain connected to the pyrrolidine ring system at the nitrogen position. This nomenclature specifically indicates the S-stereochemical configuration at the 2-position of the pyrrolidine ring, distinguishing it from its enantiomeric counterpart.
The Chemical Abstracts Service registry number for this compound is 878155-45-4, which serves as the unique identifier for this specific stereoisomer. This Chemical Abstracts Service number differs from the racemic mixture, which carries the registry number 1353948-03-4, demonstrating the importance of stereochemical specificity in chemical identification systems. The compound also possesses the Molecular Design Limited number MFCD21092820, providing additional database identification.
Alternative systematic names for this compound include 2-((S)-2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine and this compound, which represent variations in nomenclature formatting while maintaining the same structural description. These naming variations reflect different systematic approaches to describing the same molecular structure, particularly in how the substituent groups and stereochemistry are designated within the nomenclature framework.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₁₈N₂O, indicating the presence of eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This molecular composition reflects the compound's structure, incorporating the pyrrolidine ring system (C₄H₈N), the methoxymethyl substituent (C₂H₅O), and the ethanamine chain (C₂H₆N), which together form the complete molecular framework. The molecular formula provides essential information for stoichiometric calculations and serves as a fundamental descriptor for chemical database searches and identification processes.
The molecular weight of this compound is precisely 158.24 grams per mole, calculated from the sum of atomic weights according to the molecular formula. This molecular weight places the compound in the category of small organic molecules, making it suitable for various analytical techniques and synthetic applications. The relatively low molecular weight facilitates characterization methods such as mass spectrometry and nuclear magnetic resonance spectroscopy, while also influencing the compound's physical properties and potential bioavailability characteristics.
The molecular composition analysis reveals that the compound contains 60.73% carbon, 11.47% hydrogen, 17.71% nitrogen, and 10.12% oxygen by mass, providing insight into the elemental distribution within the molecular structure. This elemental composition influences the compound's chemical behavior, particularly its hydrogen bonding capabilities through the nitrogen and oxygen atoms, and its hydrophobic characteristics from the carbon-hydrogen framework.
Stereochemical Configuration and Chiral Center Characterization
The stereochemical configuration of this compound is defined by the presence of a single chiral center located at the 2-position of the pyrrolidine ring, where the methoxymethyl substituent is attached. The S-configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around this chiral center. This stereochemical specificity is crucial for understanding the compound's chemical behavior and potential interactions with other chiral molecules or biological systems.
The Simplified Molecular Input Line Entry System notation for the S-enantiomer is NCCN1C@HCCC1, where the [C@H] designation specifically indicates the S-configuration at the chiral center. This notation provides a concise method for representing the three-dimensional structure in a linear format, enabling computational analysis and database searches. The stereochemical information encoded in the Simplified Molecular Input Line Entry System format is essential for distinguishing between enantiomers and ensuring accurate molecular representation in chemical databases.
The International Chemical Identifier for this compound includes stereochemical information that distinguishes it from its racemic mixture and R-enantiomer counterparts. The complete International Chemical Identifier provides a unique representation that accounts for the molecular connectivity, hydrogen positions, and stereochemical configuration, serving as an unambiguous identifier for this specific compound. This level of detail in molecular identification is particularly important for compounds where stereochemistry significantly impacts chemical and biological properties.
The chiral center characterization reveals that the S-configuration results from the specific spatial arrangement where the methoxymethyl group adopts a particular orientation relative to the pyrrolidine ring plane. This stereochemical arrangement influences the compound's conformational preferences and potential intermolecular interactions, affecting properties such as crystal packing, solubility, and molecular recognition processes. The stereochemical purity and configuration are critical factors in applications where enantioselective processes are involved.
Comparative Structural Analysis with Pyrrolidine Derivatives
The structural analysis of this compound within the context of pyrrolidine derivatives reveals important relationships and distinctions among related compounds. Pyrrolidine itself, with the molecular formula C₄H₉N and molecular weight of 71.12, serves as the fundamental scaffold from which numerous derivatives are constructed. The addition of the methoxymethyl substituent and ethanamine chain in this compound represents a significant structural elaboration that doubles the molecular weight and introduces additional functional group diversity.
Comparative analysis with related pyrrolidine derivatives demonstrates the structural diversity possible within this chemical family. For example, 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine, with molecular formula C₇H₁₆N₂, represents a structurally similar compound where the methoxymethyl group is replaced by a simple methyl substituent. This comparison highlights how the methoxymethyl group in this compound introduces additional hydrogen bonding capability and increased molecular complexity compared to simpler alkyl-substituted analogs.
The structural relationship with 2-(Methoxymethyl)-1-pyrrolidinamine, which has the molecular formula C₆H₁₄N₂O, illustrates the impact of the ethanamine chain extension. While 2-(Methoxymethyl)-1-pyrrolidinamine contains the same pyrrolidine ring with methoxymethyl substitution, it lacks the additional two-carbon chain that characterizes this compound. This structural difference results in distinct molecular properties and potential applications, demonstrating how systematic structural modifications can fine-tune molecular characteristics.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Pyrrolidine | C₄H₉N | 71.12 g/mol | Basic five-membered ring |
| 2-(Methoxymethyl)-1-pyrrolidinamine | C₆H₁₄N₂O | 130.19 g/mol | Methoxymethyl substitution, terminal amine |
| 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | C₇H₁₆N₂ | 128.22 g/mol | Methyl substitution, ethanamine chain |
| This compound | C₈H₁₈N₂O | 158.24 g/mol | Methoxymethyl substitution, ethanamine chain, S-stereochemistry |
Properties
IUPAC Name |
2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-7-8-3-2-5-10(8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKZINBXLSDDO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the pyrrolidine nitrogen with methoxymethyl chloride under basic conditions.
Chiral Resolution: The enantiomeric purity of the compound can be enhanced through chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding the parent amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would yield the parent amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine would depend on its specific biological targets. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
The compound is compared to pyrrolidine- and ethanamine-containing derivatives, emphasizing substituent effects, stereochemistry, and biological relevance.
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Position: The 2-(methoxymethyl) group in the target compound may enhance hydrogen bonding and solubility compared to unsubstituted analogs like 2-(pyrrolidin-1-yl)ethanamine .
Stereochemical Influence :
- The (S)-configuration in the target compound and (S)-(1-ethylpyrrolidin-2-yl)methanamine suggests enantioselective interactions, critical for ion channel targeting (e.g., IKur inhibition in atrial fibrillation) .
Phenyl-substituted derivatives (e.g., 2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine ) prioritize lipophilicity, which may compromise aqueous solubility.
Biological Activity
(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine, often referred to as 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethylamine, is a chiral amine notable for its unique structural features, including a pyrrolidine ring and a methoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as glycosidase inhibitors and monoamine oxidase B inhibitors, which are relevant in treating various medical conditions.
- Molecular Formula : CHN
- Molecular Weight : Approximately 172.23 g/mol
- Chirality : The compound possesses a chiral center adjacent to the nitrogen atom in the pyrrolidine ring, making it significant for asymmetric synthesis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Glycosidase Inhibition : This compound has shown potential as an inhibitor of glycosidases, which are enzymes involved in carbohydrate metabolism. This activity is particularly relevant for conditions like diabetes and Gaucher's disease.
- Monoamine Oxidase B Inhibition : Research indicates that derivatives of this compound may inhibit monoamine oxidase B, a target for treating neurological disorders such as depression and Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in modulating enzyme activities and interacting with biological receptors. The following table summarizes key findings from various studies:
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that this compound derivatives exhibit promising analgesic activity without significant side effects when tested in animal models .
Case Studies
- Glycosidase Inhibitors : A series of compounds derived from this compound were tested for their ability to inhibit glycosidases. Results showed effective inhibition rates comparable to established drugs used in diabetes management.
- Neurological Applications : Research investigating the monoamine oxidase B inhibitory effects revealed that certain derivatives exhibited enhanced binding affinity and selectivity, which could lead to improved therapies for depression and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-1-yl)ethanamine | Contains a pyrrolidine ring | Lacks the methoxymethyl group |
| 4-(Aminomethyl)-1-aryl-2-pyrrolidinones | Contains an aryl group | Focuses on aryl substitutions |
| N-methyl-2-pyrrolidone | Contains a methyl substituent | Primarily used as a solvent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine, and how is enantiomeric purity ensured?
- Methodology : The compound is typically synthesized via alkylation of pyrrolidine derivatives. For example, alkylation of (S)-2-(methoxymethyl)pyrrolidine with bromoethylamine under basic conditions (e.g., NaH) yields the target amine. Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, as seen in structurally related pyrrolidine derivatives .
- Key Steps :
- Control of reaction temperature (0–25°C) to minimize racemization.
- Use of chiral HPLC or polarimetry for purity verification .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : Assigning stereochemistry via - and -NMR (e.g., distinguishing pyrrolidine ring protons and methoxymethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., observed [M+H] vs. calculated) .
- X-ray Crystallography : Resolving crystal structures using software like SHELX (e.g., validating stereochemistry and hydrogen-bonding networks) .
Q. What known biological targets or receptors interact with this compound?
- Current Findings : Structural analogs (e.g., pyrrolidine-containing amines) show affinity for neurotransmitter receptors (e.g., 5-HT, dopamine D) and enzymes like monoamine oxidases. Computational docking studies suggest similar interactions for the methoxymethyl variant .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Case Study : Discrepancies in yields (e.g., 55% vs. 65% in amidation reactions) may arise from reaction conditions (solvent purity, catalyst loading). Reproducibility protocols include:
- Standardizing anhydrous solvents and inert atmospheres.
- Optimizing stoichiometry (e.g., HATU coupling agent ratios) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, DIEA, 0°C | 65 | 98 | |
| THF, room temp | 55 | 95 |
Q. What strategies enhance the compound’s bioavailability or blood-brain barrier (BBB) penetration?
- Approaches :
- Prodrug Design : Esterification of the amine group to improve lipophilicity (e.g., acetyl or Boc protection) .
- Structural Modifications : Introducing fluorine atoms or methyl groups to mimic successful CNS-active analogs (e.g., velpatasvir derivatives) .
- Challenges : Balancing solubility (logP < 3) and metabolic stability while retaining target affinity.
Q. How does the methoxymethyl group influence stereochemical stability under physiological conditions?
- Mechanistic Insight : The methoxymethyl group stabilizes the pyrrolidine ring conformation via intramolecular hydrogen bonding, reducing racemization. This is validated by:
- pH Stability Tests : Retention of enantiomeric excess (>99%) in simulated gastric fluid (pH 2) .
- Dynamic NMR : Monitoring conformational exchange rates at varying temperatures .
Methodological Challenges
Q. What are the limitations of using SHELX for crystallographic refinement of this compound?
- Software Constraints : SHELX struggles with low-resolution data (<1.0 Å) or twinned crystals. Hybrid methods (e.g., combining SHELXD with PHENIX) improve phase resolution for flexible methoxymethyl groups .
Q. How can in vivo neuropharmacological effects be reliably assessed?
- Protocol :
- Rodent Models : Tail-flick test (pain response) and forced swim test (depression-like behavior) for preliminary screening.
- Microdialysis : Measuring extracellular dopamine/serotonin levels in the prefrontal cortex post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
